molecular formula C16H22BNO2 B13024344 2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole

2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole

Cat. No.: B13024344
M. Wt: 271.2 g/mol
InChI Key: IFLIESSZPSMPAB-UHFFFAOYSA-N
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Description

2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which imparts unique reactivity and stability properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole typically involves the reaction of an appropriate isoindole derivative with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by transition metals like palladium or copper, and it proceeds under mild conditions, typically at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically proceed under mild conditions, often in the presence of a catalyst .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of boron-containing organic compounds .

Scientific Research Applications

2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole apart is its unique isoindole structure, which provides distinct reactivity and stability properties. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of boron-based therapeutics .

Properties

Molecular Formula

C16H22BNO2

Molecular Weight

271.2 g/mol

IUPAC Name

2-ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole

InChI

InChI=1S/C16H22BNO2/c1-6-18-11-12-9-7-8-10-13(12)14(18)17-19-15(2,3)16(4,5)20-17/h7-11H,6H2,1-5H3

InChI Key

IFLIESSZPSMPAB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=CN2CC

Origin of Product

United States

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